

(R)-Propranolol-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Propranolol-d7	
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Technical Guide: (R)-Propranolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(R)-Propranolol-d7**, a deuterated isotopologue of (R)-Propranolol. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantitative analysis of propranolol in biological matrices.

Core Data Presentation

Quantitative data for (R)-Propranolol-d7 and its common salt are summarized below.



Identifier	Value	Reference
IUPAC Name	(2R)-1-(naphthalen-1-yloxy)-3- (propan-2-ylamino)propan-2- ol-d7	N/A
Chemical Formula	C16H14D7NO2	[N/A]
CAS Number	1346617-25-1	[N/A]
Molecular Weight	266.39 g/mol	[N/A]
CAS Number (HCl Salt)	1346617-25-1	[N/A]
Molecular Formula (HCl Salt)	C16H15D7CINO2	[N/A]
Molecular Weight (HCl Salt)	302.85 g/mol	[N/A]

Experimental Protocols

The following is a representative experimental protocol for the quantification of propranolol in human plasma using **(R)-Propranolol-d7** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established methodologies.

Objective:

To determine the concentration of propranolol in human plasma samples with high sensitivity and selectivity.

Materials and Reagents:

- (R)-Propranolol-d7 (Internal Standard, IS)
- Propranolol hydrochloride (Reference Standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm or higher)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 μm)

Procedure:

- 1. Preparation of Standard and Quality Control (QC) Samples:
- Prepare a stock solution of propranolol and (R)-Propranolol-d7 in methanol.
- Prepare working standard solutions of propranolol by serial dilution of the stock solution.
- Prepare a working solution of the internal standard, (R)-Propranolol-d7.
- Spike blank human plasma with the propranolol working standards to create calibration curve (CC) standards.
- Spike blank human plasma with propranolol at low, medium, and high concentrations to create quality control (QC) samples.
- 2. Sample Preparation (Protein Precipitation):
- Aliquot 100 μL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
- Add 20 µL of the **(R)-Propranolol-d7** internal standard working solution.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.



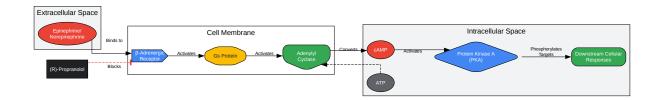
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 3. LC-MS/MS Analysis:
- HPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
 - Injection Volume: 5 μL
- MS/MS Conditions (Positive ESI Mode):
 - Ion Source Temperature: 500°C
 - IonSpray Voltage: 5500 V
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Propranolol: Q1: m/z 260.2 -> Q3: m/z 116.1
 - **(R)-Propranolol-d7** (IS): Q1: m/z 267.2 -> Q3: m/z 116.1
- 4. Data Analysis:
- Integrate the peak areas for both propranolol and the internal standard.
- Calculate the peak area ratio (propranolol/internal standard).



- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of propranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine and norepinephrine, to β_1 and β_2 -adrenergic receptors. This inhibition modulates the downstream signaling cascade mediated by G-proteins and adenylyl cyclase.

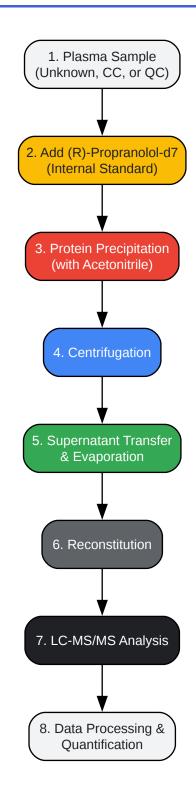


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Caption: Beta-Adrenergic Signaling Pathway and the Antagonistic Action of (R)-Propranolol.

The diagram above illustrates the beta-adrenergic signaling cascade. Catecholamines bind to the β-adrenergic receptor, activating the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. (R)-Propranolol acts as an antagonist, blocking the initial binding of catecholamines to the receptor, thereby inhibiting this entire pathway.





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Caption: Workflow for Quantification of Propranolol in Plasma using (R)-Propranolol-d7.

This workflow diagram outlines the key steps in a typical bioanalytical method for propranolol quantification. The process begins with the addition of the deuterated internal standard to the







plasma sample, followed by protein precipitation, centrifugation, and extraction. The final extract is then analyzed by LC-MS/MS for accurate quantification.

 To cite this document: BenchChem. [(R)-Propranolol-d7 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141915#r-propranolol-d7-cas-number-and-molecular-weight]

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